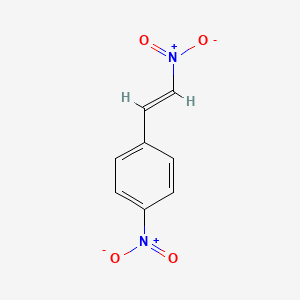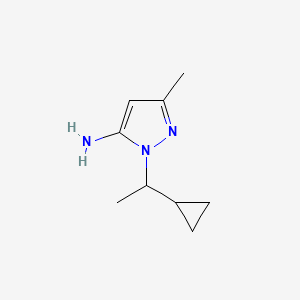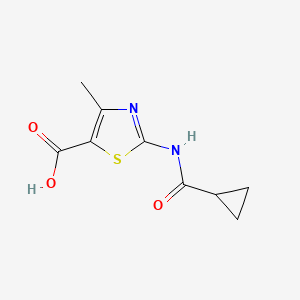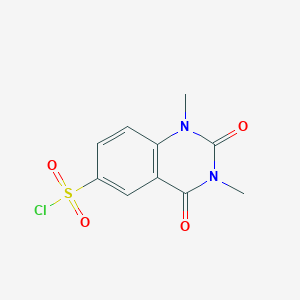
Ethyl 3-(3-aminophenyl)acrylate
Übersicht
Beschreibung
Ethyl 3-(3-aminophenyl)acrylate is a chemical compound with the molecular formula C11H13NO2 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-(3-aminophenyl)acrylate involves a mixture of 2-iodoaniline and Pd/C (10 wt% palladium on activated carbon paste and 50% moisture, 10 wt% wet Pd/C based on starting material 1) in 1,4-dioxane . Ethyl acrylate and Et3N are added and the mixture is stirred at 100 °C until the reaction is complete .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-aminophenyl)acrylate is represented by the InChI code: 1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ . The molecular weight of the compound is 191.23 .Physical And Chemical Properties Analysis
Ethyl 3-(3-aminophenyl)acrylate is a pale-yellow to yellow-brown solid . It has a boiling point of 348.3±25.0 C at 760 mmHg and a melting point of 48 C . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
Ethyl α-(aminomethyl)acrylate, closely related to Ethyl 3-(3-aminophenyl)acrylate, has been studied for its polymerization characteristics and the subsequent spontaneous post-polymerization modification. This process results in materials that exhibit pH/temperature responsiveness, making them suitable for applications requiring environmentally sensitive materials (Kohsaka, Matsumoto, & Kitayama, 2015).
Supramolecular Assembly and Crystal Structure Analysis
The supramolecular assembly of Ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a compound with structural similarities, has been characterized, revealing a three-dimensional supramolecular network. This analysis underscores the importance of noncovalent interactions in stabilizing self-assembled materials, which could be significant in developing new materials with tailored properties (Matos et al., 2016).
Organic Synthesis and Drug Intermediates
Ethyl 3-(3-aminophenyl)acrylate derivatives have been utilized in novel one-pot, three-component reactions, highlighting their role as intermediates in the synthesis of compounds potentially inhibiting aurora 2 kinase, among other applications. This demonstrates the compound's versatility in synthesizing bioactive molecules with potential pharmaceutical applications (Xu et al., 2015).
Nanocomposite Materials for Implant Applications
Research on nano-hydroxyapatite/poly(ethylene-co-acrylic acid) (n-HAp/EAA) nanocomposites, involving compounds with functional groups similar to Ethyl 3-(3-aminophenyl)acrylate, has indicated significant potential in orthopedic applications. These materials demonstrate improved mechanical properties, attributed to strong interfacial bonding between n-HAp and EAA, facilitated by a coupling agent (Pramanik et al., 2007).
Glucose-Sensitive Films for Controlled Drug Delivery
In another study, the synthesis of glucose-sensitive self-assembled films for controlled drug delivery utilized derivatives of Ethyl 3-(3-aminophenyl)acrylate. These films exhibit pH- and thermosensitive swelling behaviors, enhancing their capability for glucose-responsive drug release, which may have implications for self-regulated insulin delivery systems (Ding et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3-aminophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2,12H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUURYZTMLPUEE-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-aminophenyl)acrylate | |
CAS RN |
6328-01-4 | |
| Record name | Ethyl m-aminocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl m-aminocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)







![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)


